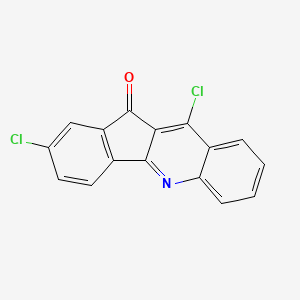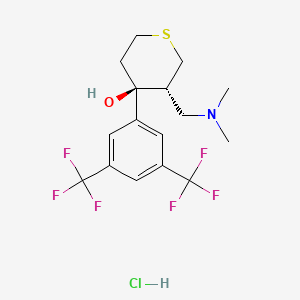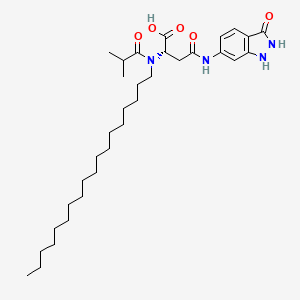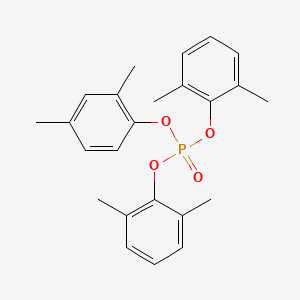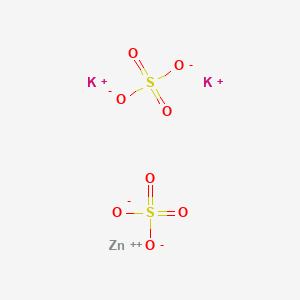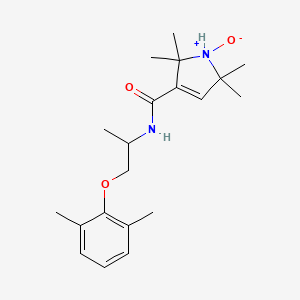![molecular formula C31H38N2O10S B12700189 (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol CAS No. 96122-32-6](/img/structure/B12700189.png)
(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and pathways.
Medicine
In medicine, (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol is explored for its potential therapeutic applications. It may act as a drug candidate for the treatment of various diseases, depending on its biological activity and mechanism of action.
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular function and signaling. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol include:
- (Z)-but-2-enedioic acid derivatives
- 2-methyl-6,11-dihydrobenzocbenzothiepin derivatives
- Piperazine derivatives
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
96122-32-6 |
|---|---|
Molekularformel |
C31H38N2O10S |
Molekulargewicht |
630.7 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H30N2O2S.2C4H4O4/c1-18-6-7-22-21(16-18)23(20-5-3-2-4-19(20)17-28-22)27-15-13-25-10-8-24(9-11-25)12-14-26;2*5-3(6)1-2-4(7)8/h2-7,16,23,26H,8-15,17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI-Schlüssel |
NWUDFGZRJAXHOE-SPIKMXEPSA-N |
Isomerische SMILES |
CC1=CC2=C(SCC3=CC=CC=C3C2OCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2OCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





